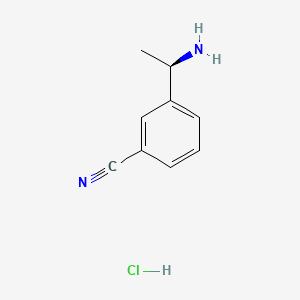

(R)-3-(1-Aminoethyl)benzonitrile hydrochloride

Description

Properties

IUPAC Name |

3-[(1R)-1-aminoethyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5,7H,11H2,1H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKDPZGKJZQZAY-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC(=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662526 | |

| Record name | 3-[(1R)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286693-23-9 | |

| Record name | 3-[(1R)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(1R)-1-aminoethyl]benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-3-(1-Aminoethyl)benzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (R)-3-(1-Aminoethyl)benzonitrile hydrochloride, a chiral building block of interest in pharmaceutical research and development. This document summarizes key data, outlines general experimental protocols for property determination, and presents logical and experimental workflows through structured diagrams.

Chemical Identity and Structure

This compound is the hydrochloride salt of the (R)-enantiomer of 3-(1-Aminoethyl)benzonitrile. Its specific stereochemistry makes it a valuable component in the synthesis of complex chiral molecules.

Molecular Structure:

Caption: Chemical structure of this compound.

Tabulated Physical Properties

The following tables summarize the available physical property data for this compound and its corresponding free base for comparison. Data for the hydrochloride salt is limited in publicly accessible literature.

Table 1: Core Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1286693-23-9 | [1][2] |

| Molecular Formula | C₉H₁₁ClN₂ | [1] |

| Molecular Weight | 182.65 g/mol | [3] |

| Appearance | White to off-white solid | [][5] |

| Purity | ≥95% (typical) | [1] |

| Storage | Room temperature, in an inert atmosphere | [1][5] |

Table 2: Physical Properties of the Free Base and Related Compounds

| Property | Compound | Value | Source |

| Boiling Point | (R)-3-(1-Aminoethyl)benzonitrile (free base) | 251.4°C at 760 mmHg | [] |

| Melting Point | 3-Aminobenzonitrile | 48-53°C | |

| pKa | 3-Aminobenzonitrile | 2.75 (at 25°C) |

Note: Data for melting point, boiling point, and precise solubility of the hydrochloride salt are not consistently available in the surveyed literature. The data for the free base and related compounds are provided for reference.

Experimental Protocols

Detailed experimental protocols for the characterization of this specific compound are not widely published. However, standard methodologies for determining key physical properties are described below.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

References

(R)-3-(1-Aminoethyl)benzonitrile hydrochloride chemical structure and stereochemistry

An In-Depth Technical Guide to (R)-3-(1-Aminoethyl)benzonitrile Hydrochloride

Introduction

This compound is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a benzonitrile moiety and a chiral aminoethyl group, makes it a valuable component for constructing complex molecular architectures. This compound has gained prominence particularly as a building block for protein degraders, such as Proteolysis-targeting chimeras (PROTACs), and in fragment-based drug design (FBDD) for developing novel therapeutics.[1][] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the chiral amine provides a key interaction point and stereospecificity crucial for molecular recognition.[3]

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound, along with representative experimental protocols and its applications in modern drug development.

Chemical Structure and Properties

This compound consists of a benzene ring substituted with a cyano group at position 3 and a chiral (R)-1-aminoethyl group at position 1. The primary amine is protonated to form a hydrochloride salt, which typically improves the compound's stability and handling characteristics as a crystalline solid.[]

Key Structural Features:

-

Benzonitrile Core: A phenyl ring with an attached nitrile (-C≡N) group. This group is relatively stable and can participate in various non-covalent interactions.

-

Chiral Center: The carbon atom adjacent to the phenyl ring and bonded to the amino group, a methyl group, and a hydrogen atom is a stereocenter.

-

Hydrochloride Salt: The amine is present as an ammonium chloride, enhancing its solubility in polar solvents.

Physicochemical Data

The quantitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1286693-23-9 | [1][4] |

| Molecular Formula | C₉H₁₁ClN₂ (or C₉H₁₀N₂·HCl) | [1][4][5] |

| Molecular Weight | 182.65 g/mol | [4][5] |

| IUPAC Name | 3-[(1R)-1-aminoethyl]benzonitrile;hydrochloride | [] |

| Appearance | White solid | [] |

| Purity | Typically ≥95% | [1][6] |

| Canonical SMILES | CC(--INVALID-LINK--N)N.Cl | [] |

| InChI Key | UMKDPZGKJZQZAY-UHFFFAOYSA-N | [5] |

Stereochemistry

The stereochemistry of the molecule is defined as (R) at the chiral center. This configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The absolute configuration is critical for biological activity, as stereoisomers often exhibit different binding affinities and pharmacological effects.

CIP Priority Assignment:

-

-NH₂ (highest priority due to nitrogen's atomic number)

-

-C₆H₄CN (benzonitrile ring)

-

-CH₃ (methyl group)

-

-H (lowest priority)

With the lowest priority group (H) pointing away, the sequence from highest to lowest priority (1→2→3) proceeds in a clockwise direction, confirming the (R) configuration.

Caption: Cahn-Ingold-Prelog priority assignment for (R)-3-(1-Aminoethyl)benzonitrile.

Applications in Drug Development

This molecule is primarily utilized as a specialized building block in the synthesis of high-value pharmaceutical compounds.

Targeted Protein Degradation

This compound is listed as a building block for protein degraders.[1] In the context of PROTACs, a molecule with this structure could be incorporated into the linker or the E3 ligase-binding moiety. The chiral amine provides a vector for attaching the linker, while the benzonitrile fragment can be optimized to form interactions with the target protein or the E3 ligase.

Caption: Role of the molecule as a building block in a general PROTAC structure.

Fragment-Based Drug Discovery (FBDD)

As a "fragment," this compound can be used in screening campaigns to identify initial, low-affinity binders to a biological target.[] The nitrile group is a valuable feature in fragments, and hits containing this moiety can be elaborated into more potent leads by growing the molecule from the reactive amino group.

Synthesis and Experimental Protocols

Plausible Synthetic Workflow

A common industrial approach for producing enantiomerically pure amines is through the chiral resolution of a racemic mixture.

Caption: Plausible synthetic workflow from a common starting material.

Protocol 1: Chiral Resolution of Racemic Amine (Representative)

Objective: To separate the (R)- and (S)-enantiomers of 3-(1-aminoethyl)benzonitrile using a chiral resolving agent.

Materials:

-

Racemic 3-(1-aminoethyl)benzonitrile

-

L-(+)-Tartaric acid (0.5 equivalents)

-

Methanol (solvent)

-

Diethyl ether (anti-solvent)

-

Standard laboratory glassware, filtration apparatus

Procedure:

-

Dissolve 1.0 equivalent of racemic 3-(1-aminoethyl)benzonitrile in a minimal amount of warm methanol.

-

In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the solution to cool to room temperature. If no precipitate forms, slowly add diethyl ether until turbidity is observed.

-

Store the mixture at 4°C for 12-24 hours to facilitate crystallization of the diastereomeric salt.

-

Collect the crystalline solid by vacuum filtration and wash with a cold methanol/ether mixture (1:1). This solid is enriched in one diastereomer (e.g., the (R)-amine-(R,R)-tartrate salt).

-

The enantiomeric excess (e.e.) of the resolved amine can be determined by liberating the free amine (see Protocol 5.3) and analyzing it via chiral HPLC.

-

Recrystallization of the salt may be performed to improve diastereomeric purity.

Protocol 2: Liberation of Free Amine and HCl Salt Formation (General)

Objective: To recover the enantiomerically enriched free amine from its diastereomeric salt and convert it to the final hydrochloride product.

Materials:

-

Diastereomeric salt from Protocol 5.2

-

1 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

2 M HCl in diethyl ether

Procedure:

-

Suspend the diastereomeric salt in a biphasic mixture of water and DCM.

-

Cool the mixture in an ice bath and slowly add 1 M NaOH solution with vigorous stirring until the pH of the aqueous layer is >11.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine as an oil.

-

Dissolve the resulting free amine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath and add 1.0-1.1 equivalents of 2 M HCl in diethyl ether dropwise with stirring.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Protocol 3: Quality Control via Chiral HPLC (General Method)

Objective: To determine the enantiomeric purity of the final product.

Typical HPLC Conditions:

-

Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

-

Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape. A typical starting ratio is 90:10 (Hexane:IPA) + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: A dilute solution of the free amine (after the salt break) is injected. The retention times for the (R)- and (S)-enantiomers will differ, allowing for the calculation of enantiomeric excess (% e.e.) by integrating the respective peak areas.

Conclusion

This compound is a well-defined, high-value chemical entity with specific stereochemistry that is crucial for its application in modern drug discovery. Its role as a building block for targeted protein degraders and in fragment-based screening highlights its importance for researchers and scientists in the pharmaceutical industry. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and quality assessment of this compound, enabling its effective use in the development of next-generation therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 3-(1-Aminoethyl)benzonitrile hydrochloride | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-3-(1-aminoethyl)benzonitrile 95.00% | CAS: 127852-31-7 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Synthesis of (R)-3-(1-Aminoethyl)benzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-3-(1-Aminoethyl)benzonitrile hydrochloride, a key chiral intermediate in the development of targeted therapeutics, particularly inhibitors of the Son of Sevenless homolog 1 (SOS1). This document details the synthetic pathway from commercially available starting materials, including step-by-step experimental protocols, and summarizes the quantitative data for each stage of the process. Furthermore, it visualizes the synthetic workflow and the relevant biological signaling pathway to provide a complete contextual understanding for researchers in drug discovery and development.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step process commencing with the reductive amination of 3-acetylbenzonitrile. This initial step produces the racemic amine, which is then subjected to chiral resolution to isolate the desired (R)-enantiomer. The resolution is accomplished by forming diastereomeric salts with a chiral acid, most commonly L-tartaric acid. Subsequent liberation of the free amine from the resolved salt, followed by conversion to its hydrochloride salt, yields the final target compound.

Experimental Protocols

Step 1: Synthesis of Racemic 3-(1-Aminoethyl)benzonitrile

The initial step involves the conversion of 3-acetylbenzonitrile to racemic 3-(1-aminoethyl)benzonitrile via reductive amination.

Reaction Scheme:

Racemic 3-(1-Aminoethyl)benzonitrile + L-Tartaric Acid --> Diastereomeric Salts

(R)-3-(1-Aminoethyl)benzonitrile-L-tartrate + Base --> (R)-3-(1-Aminoethyl)benzonitrile

(R)-3-(1-Aminoethyl)benzonitrile + HCl --> this compound

Biological Context: SOS1-KRAS Signaling Pathway

(R)-3-(1-Aminoethyl)benzonitrile is a crucial building block for the synthesis of SOS1 inhibitors. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a key role in the activation of KRAS, a central protein in the RAS/MAPK signaling pathway, which is frequently dysregulated in cancer. [1][2]Inhibitors of SOS1 disrupt the interaction between SOS1 and KRAS, thereby preventing the exchange of GDP for GTP on KRAS and blocking its activation. [1]This mechanism of action makes SOS1 an attractive therapeutic target for KRAS-mutant cancers. [3][4]

References

- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chiral Resolution of 3-(1-aminoethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of 3-(1-aminoethyl)benzonitrile, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The separation of its enantiomers is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs), ensuring optimal efficacy and minimizing potential side effects associated with the undesired enantiomer.

This document details two primary strategies for the chiral resolution of racemic 3-(1-aminoethyl)benzonitrile: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution. It includes detailed experimental protocols adapted from established procedures for structurally analogous compounds, quantitative data presented in clear tabular formats, and workflow visualizations to facilitate understanding and implementation in a laboratory setting.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution remains a widely utilized and cost-effective method for separating enantiomers on a large scale. This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for amines include derivatives of tartaric acid, such as O,O'-dibenzoyl-D-tartaric acid (DBTA-D) and O,O'-di-p-toluoyl-D-tartaric acid (DPTTA-D), as well as mandelic acid. The choice of resolving agent and solvent system is critical and often requires empirical optimization to achieve high diastereomeric and enantiomeric excess.

Experimental Protocol: Diastereomeric Salt Resolution with a Chiral Acid

The following protocol is a generalized procedure based on the resolution of structurally similar primary amines and should be optimized for 3-(1-aminoethyl)benzonitrile.

Materials:

-

Racemic 3-(1-aminoethyl)benzonitrile

-

Chiral resolving agent (e.g., (+)-O,O'-Dibenzoyl-D-tartaric acid or (S)-(+)-mandelic acid)

-

Solvent system (e.g., Methanol, Ethanol, Acetone, Water, or mixtures thereof)

-

Acid (e.g., HCl) and Base (e.g., NaOH) for liberation of the free amine

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

Procedure:

-

Salt Formation: Dissolve racemic 3-(1-aminoethyl)benzonitrile (1 equivalent) in a suitable solvent or solvent mixture at an elevated temperature to ensure complete dissolution. In a separate vessel, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent system, heating if necessary.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool gradually to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization of the less soluble diastereomeric salt. The rate of cooling can significantly impact crystal size and purity.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent to remove residual mother liquor.

-

Enrichment of Enantiomeric Purity (Optional): The isolated diastereomeric salt can be recrystallized from a suitable solvent to improve its diastereomeric and, consequently, enantiomeric purity.

-

Liberation of the Enantiomerically Enriched Amine: Suspend the diastereomeric salt in a biphasic system of water and an organic solvent. Add a base (e.g., 1M NaOH) to adjust the pH to a basic level (e.g., pH 10-12), which will liberate the free amine.

-

Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-(1-aminoethyl)benzonitrile.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using a suitable chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation: Diastereomeric Salt Resolution

The following table summarizes representative data for the resolution of primary amines using tartaric acid derivatives, which can serve as a benchmark for the resolution of 3-(1-aminoethyl)benzonitrile.

| Resolving Agent | Solvent System | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Liberated Amine (%) |

| (+)-O,O'-Dibenzoyl-D-tartaric acid | Methanol/Water | 1:0.5 | 40-50 | >95 |

| (-)-O,O'-Di-p-toluoyl-L-tartaric acid | Ethanol | 1:0.5 | 35-45 | >98 |

| (S)-(+)-Mandelic acid | Acetone/Water | 1:1 | 42-52 | >97 |

Visualization: Diastereomeric Salt Resolution Workflow

The Synthesis of Chiral Primary Amines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral primary amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. Their stereochemistry is often crucial for therapeutic efficacy and safety. This guide provides a comprehensive overview of modern asymmetric methods for the synthesis of chiral primary amines, focusing on reductive amination of ketones, hydroamination of alkenes, and reactions of imines. Detailed experimental protocols, comparative data, and mechanistic pathways are presented to aid researchers in selecting and implementing the most suitable synthetic strategies.

Asymmetric Reductive Amination of Ketones

Asymmetric reductive amination (ARA) of ketones is a highly atom-economical and direct method for the synthesis of chiral primary amines. This approach typically involves the in-situ formation of an imine from a ketone and an ammonia source, followed by enantioselective reduction.

Transition Metal Catalysis

Ruthenium-based catalysts are particularly effective for the direct asymmetric reductive amination of ketones using an ammonia source and molecular hydrogen.

A representative catalytic system involves a ruthenium precursor and a chiral phosphine ligand, such as C3-TunePhos.[1] This system has demonstrated high efficiency and enantioselectivity for a wide range of alkyl aryl ketones.[1][2] The use of ammonium acetate as the amine source and hydrogen gas as the reductant offers a user-friendly and practical approach.[1][2] The practicability of this methodology has been highlighted by the scalable synthesis of key intermediates for drug molecules.[1]

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination of Acetophenone

-

Materials: Acetophenone (0.2 mmol), Ammonium acetate (0.4 mmol), [Ru(OAc)₂(C₃-TunePhos)] (1 mol %), 2,2,2-Trifluoroethanol (TFE, 0.4 mL).

-

Procedure: In a glovebox, the ketone, ammonium acetate, and ruthenium catalyst are added to a vial. The solvent is then added. The vial is placed in a stainless-steel autoclave. The autoclave is charged with hydrogen gas to a pressure of 55 bar and heated to 80 °C for 24 hours. After cooling and releasing the pressure, the reaction mixture is concentrated. The resulting amine acetate salt is then neutralized with a base to obtain the free primary amine. The enantiomeric excess is determined by chiral HPLC analysis after acylation of the amine.[2]

| Substrate (Ketone) | Catalyst System | Amine Source | Yield (%) | ee (%) |

| Acetophenone | Ru/C₃-TunePhos | NH₄OAc | 92 | 97 |

| 4'-Methoxyacetophenone | Ru/C₃-TunePhos | NH₄OAc | 85 | 98 |

| 4'-Chloroacetophenone | Ru/C₃-TunePhos | NH₄OAc | 88 | 96 |

| 1-Tetralone | Ru/C₃-TunePhos | NH₄OAc | 90 | 95 |

| 2-Hexanone | Ru/(S,S)-f-binaphane | NH₄I | 99 | 74 |

Table 1: Asymmetric Reductive Amination of Various Ketones. [2][3]

Catalytic Cycle for Ruthenium-Catalyzed Asymmetric Reductive Amination

Figure 1: General catalytic cycle for the ruthenium-catalyzed asymmetric reductive amination of ketones.

Biocatalysis

Reductive aminases (RedAms) and amine dehydrogenases (AmDHs) are powerful biocatalysts for the asymmetric synthesis of chiral primary amines from ketones.[4][5] These enzymes utilize a nicotinamide cofactor (NAD(P)H) as a hydride source and ammonia as the amine donor.[4]

Engineered amine dehydrogenases have demonstrated a broad substrate scope, including the conversion of bulky ketones to chiral amines with high conversion and excellent enantiomeric excess.[6]

Experimental Protocol: Biocatalytic Asymmetric Reductive Amination

-

Materials: Ketone substrate (50 mM), engineered Amine Dehydrogenase (e.g., GkAmDH mutant, appropriate concentration), NAD⁺ (catalytic amount), Formate Dehydrogenase (for cofactor regeneration), Ammonium formate buffer (1 M, pH 8.5).

-

Procedure: The reaction is typically carried out in an aqueous buffer system. The ketone, AmDH, NAD⁺, and Formate Dehydrogenase are mixed in the ammonium formate buffer. The ammonium formate serves as both the ammonia source and the ultimate reductant for cofactor recycling. The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC. Upon completion, the product is extracted with an organic solvent.[7]

| Substrate (Ketone) | Biocatalyst | Yield (%) | ee (%) |

| Benzylacetone | Engineered GkAmDH | >99 | >99 (S) |

| 4-Phenyl-2-butanone | Engineered GkAmDH | >99 | >99 (S) |

| 1-Indanone | Imine Reductase (IRED) | 81 | 72 (S) |

| 1-Indanone | Imine Reductase (IRED) | 58 | 90 (R) |

Table 2: Biocatalytic Asymmetric Reductive Amination of Ketones. [6][8][9]

Biocatalytic Reductive Amination Workflow

Figure 2: Workflow for biocatalytic reductive amination with cofactor regeneration.

Asymmetric Hydroamination of Alkenes

Asymmetric hydroamination involves the direct addition of an N-H bond across a carbon-carbon double bond, representing a highly atom-efficient route to chiral amines.

Copper-Catalyzed Hydroamination

Copper(I) hydride (CuH) catalysis has emerged as a powerful tool for the enantioselective hydroamination of alkenes.[10] Chiral phosphine ligands are crucial for achieving high enantioselectivity. This method is applicable to a wide range of substituted styrenes, including trans-, cis-, and β,β-disubstituted variants, yielding α-branched amines.[11] Aliphatic alkenes can also be hydroaminated to provide anti-Markovnikov products.[11]

Experimental Protocol: Copper-Catalyzed Asymmetric Hydroamination of Styrene

-

Materials: Styrene (0.5 mmol), O-benzoylhydroxylamine (0.75 mmol), Cu(OAc)₂ (5 mol %), (R)-DTBM-SEGPHOS (5.5 mol %), Diethoxymethylsilane (DEMS, 1.0 mmol), Tetrahydrofuran (THF, 0.5 mL).

-

Procedure: In a nitrogen-filled glovebox, the copper salt and chiral ligand are dissolved in THF. The alkene, hydroxylamine derivative, and silane are then added. The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for a designated time. The reaction is then quenched, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.

| Substrate (Alkene) | Catalyst System | Amine Source | Yield (%) | ee (%) |

| Styrene | Cu/(R)-DTBM-SEGPHOS | O-benzoylhydroxylamine | 95 | 98 |

| 4-Methoxystyrene | Cu/(R)-DTBM-SEGPHOS | O-benzoylhydroxylamine | 93 | 97 |

| trans-β-Methylstyrene | Cu/(R)-DTBM-SEGPHOS | O-benzoylhydroxylamine | 92 | 96 |

| 1-Octene | Cu/(R)-DTBM-SEGPHOS | O-benzoylhydroxylamine | 85 | 95 (anti-Markovnikov) |

Table 3: Copper-Catalyzed Asymmetric Hydroamination of Alkenes.

Proposed Mechanism for Copper-Catalyzed Hydroamination

Figure 3: Proposed catalytic cycle for copper-catalyzed asymmetric hydroamination.[10][12]

Asymmetric Reactions of Imines

The enantioselective addition of nucleophiles to imines is a classic and effective strategy for synthesizing chiral amines. N-Phosphonyl imines are particularly useful substrates in this context.

Addition of Organometallic Reagents to N-Phosphonyl Imines

Chiral N-phosphonyl imines can react with a variety of organometallic reagents, such as lithium acetylides and ester enolates, to produce chiral propargylamines and β-amino esters, respectively, with high diastereoselectivity.[13][14] The chiral auxiliary on the phosphonyl group effectively controls the stereochemical outcome of the reaction.[14]

Experimental Protocol: Asymmetric Addition of a Lithium Enolate to a Chiral N-Phosphonyl Imine

-

Materials: Ester (0.6 mmol), Lithium diisopropylamide (LDA, 2 M solution in THF, 0.33 mL), Dry THF (3.0 mL), TiCl(OiPr)₃ (0.72 mmol), Chiral N-phosphonyl imine (0.3 mmol).

-

Procedure: To a solution of the ester in dry THF at -78 °C, LDA is added dropwise, and the mixture is stirred for 30 minutes. TiCl(OiPr)₃ in THF is then added, and stirring is continued for 1 hour. A solution of the chiral N-phosphonyl imine in THF is then added dropwise. The reaction is stirred at -78 °C until completion. The reaction is quenched, and the product is purified. The chiral auxiliary can be subsequently removed to yield the free β-amino ester.[13]

| N-Phosphonyl Imine Substrate | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) |

| N-(Diphenylphosphinoyl)benzaldimine | Lithium enolate of ethyl acetate | >99:1 | 88 |

| N-(Diphenylphosphinoyl)-4-chlorobenzaldimine | Lithium enolate of ethyl acetate | 98:2 | 85 |

| N-(Diphenylphosphinoyl)benzaldimine | Lithium phenylacetylide | 99:1 | >90 |

| N-(Diphenylphosphinoyl)-2-naphthaldehyde imine | Lithium hexylacetylide | 98:2 | >90 |

Table 4: Asymmetric Addition of Nucleophiles to Chiral N-Phosphonyl Imines. [13][14]

Stereochemical Model for Nucleophilic Addition to Chiral N-Phosphonyl Imines

References

- 1. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pure.uva.nl [pure.uva.nl]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Copper Hydride-Catalyzed Hydroamination of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chiral N-Phosphonyl Imine Chemistry: Asymmetric Additions of Ester Enolates for the Synthesis of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral N-phosphonyl imine chemistry: an efficient asymmetric synthesis of chiral N-phosphonyl propargylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Analytical Profile of (R)-3-(1-Aminoethyl)benzonitrile hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of (R)-3-(1-Aminoethyl)benzonitrile hydrochloride. Due to the limited availability of published experimental spectra for this specific salt, this document presents predicted spectroscopic data based on the analysis of its free base, (R)-3-(1-Aminoethyl)benzonitrile, and related chemical structures. Detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data are provided to facilitate its synthesis and characterization in a research and development setting.

Chemical Structure and Properties

This compound is a chiral molecule of interest in medicinal chemistry and drug discovery. The hydrochloride salt form enhances its solubility and stability.

Molecular Formula: C₉H₁₁ClN₂ Molecular Weight: 182.65 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.5-9.0 | Broad s | 3H | -NH₃⁺ | Chemical shift is concentration-dependent and will exchange with D₂O. |

| ~7.95 | s | 1H | Ar-H | Proton at C2 of the benzene ring. |

| ~7.85 | d | 1H | Ar-H | Proton at C6 of the benzene ring. |

| ~7.70 | d | 1H | Ar-H | Proton at C4 of the benzene ring. |

| ~7.60 | t | 1H | Ar-H | Proton at C5 of the benzene ring. |

| ~4.60 | q | 1H | -CH(NH₃⁺)- | Chiral proton. |

| ~1.60 | d | 3H | -CH₃ | Doublet due to coupling with the adjacent methine proton. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~140 | Ar-C | Quaternary carbon attached to the ethylamine group. |

| ~135 | Ar-CH | Aromatic methine carbon. |

| ~132 | Ar-CH | Aromatic methine carbon. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~129 | Ar-CH | Aromatic methine carbon. |

| ~118 | -C≡N | Nitrile carbon. |

| ~112 | Ar-C | Quaternary carbon attached to the nitrile group. |

| ~48 | -CH(NH₃⁺)- | Chiral carbon. |

| ~20 | -CH₃ | Methyl carbon. |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, Broad | N-H stretch of the ammonium salt (-NH₃⁺). |

| ~2230 | Medium, Sharp | C≡N stretch of the nitrile group. |

| ~1600, 1480 | Medium | C=C aromatic ring stretches. |

| ~1500 | Medium | N-H bend of the ammonium salt. |

| ~700-800 | Strong | C-H out-of-plane bending for meta-substituted benzene. |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 147.09 | [M+H]⁺ (of the free base) |

| 130.07 | [M-NH₂]⁺ (of the free base) |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.2 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with a KBr pellet press.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.

Instrumentation: Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of ~10 µg/mL with the same solvent.

Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Scan Range: m/z 50-500

Data Processing:

-

The mass spectrum will show the mass-to-charge ratio (m/z) of the ions detected.

-

Identify the molecular ion peak corresponding to the protonated free base [M+H]⁺.

-

Analyze the fragmentation pattern to confirm the structure.

Conclusion

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of (R)-3-(1-Aminoethyl)benzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (R)-3-(1-Aminoethyl)benzonitrile hydrochloride. This document offers predicted spectral data, detailed experimental protocols, and structural visualizations to aid in the characterization and analysis of this compound.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra for this compound in publicly accessible databases, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift principles and data from analogous structures, such as ethylamine and substituted benzonitriles.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-α | ~ 4.5 - 4.8 | Quartet (q) | ~ 7.0 | 1H |

| H-β | ~ 1.6 - 1.8 | Doublet (d) | ~ 7.0 | 3H |

| Ar-H | ~ 7.5 - 7.9 | Multiplet (m) | - | 4H |

| -NH₃⁺ | ~ 8.5 - 9.5 | Broad Singlet (br s) | - | 3H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-α | ~ 50 - 55 |

| C-β | ~ 20 - 25 |

| C-1' | ~ 140 - 145 |

| C-2', C-6' | ~ 129 - 133 |

| C-3' | ~ 112 - 115 |

| C-4', C-5' | ~ 130 - 134 |

| -C≡N | ~ 118 - 122 |

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with atom numbering corresponding to the predicted NMR data.

Mass Spectrometry of (R)-3-(1-Aminoethyl)benzonitrile Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (R)-3-(1-Aminoethyl)benzonitrile hydrochloride. Due to the limited availability of specific experimental data for this compound, this document outlines a predicted fragmentation pattern based on established principles of mass spectrometry. It also includes a detailed, generalized experimental protocol for the analysis of small molecules of this nature. This guide is intended to serve as a practical resource for researchers and scientists involved in the characterization and analysis of similar chemical entities in drug discovery and development.

Introduction

This compound is a chiral benzonitrile derivative.[] As with many small molecules in the pharmaceutical pipeline, mass spectrometry is a critical analytical technique for its structural elucidation and purity assessment. This guide will delve into the theoretical mass spectrometry of this compound, providing predicted data and standardized protocols to aid in its analysis.

Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₉H₁₀N₂ · HCl | [2] |

| Molecular Weight | 182.65 g/mol | [3] |

| Monoisotopic Mass | 182.0610761 Da | [3] |

| CAS Number | 1286693-23-9 | [2] |

Predicted Mass Spectrum and Fragmentation

Predicted Quantitative Mass Spectrometry Data

| m/z (Predicted) | Ion Structure | Proposed Fragmentation | Relative Abundance |

| 146 | [C₉H₁₀N₂]⁺ | Molecular ion of the free base | Moderate |

| 131 | [C₈H₇N₂]⁺ | Loss of a methyl radical (•CH₃) | High (likely base peak) |

| 104 | [C₇H₆N]⁺ | Loss of HCN from the m/z 131 ion | Moderate |

| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate |

Predicted Fragmentation Pathway

The fragmentation of the (R)-3-(1-Aminoethyl)benzonitrile free base is expected to be initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation is likely to proceed via alpha-cleavage, which is a common pathway for amines.[4][5]

Experimental Protocol: Small Molecule Mass Spectrometry

This section provides a generalized experimental protocol for the mass spectrometric analysis of a small molecule standard like this compound using liquid chromatography-mass spectrometry (LC-MS).

Materials and Reagents

-

This compound standard

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (for mobile phase modification)

-

HPLC vials and caps

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) with an Electrospray Ionization (ESI) source

Sample Preparation

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working solution of 10 µg/mL in a mixture of 50:50 methanol:water.

-

Transfer the working solution to an HPLC vial for analysis.

LC-MS Parameters

3.4.1. Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

3.4.2. Mass Spectrometry

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

| Scan Range | m/z 50 - 500 |

Data Analysis

-

Acquire the mass spectrum of the analyte.

-

Identify the molecular ion peak of the free base.

-

Analyze the fragmentation pattern to confirm the structure.

-

Process the data using appropriate software to determine the accurate mass and relative abundance of the ions.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of a small molecule.

Conclusion

This technical guide has provided a theoretical framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and the detailed experimental protocol offer a solid starting point for researchers. While the provided information is based on established principles, experimental verification is crucial for definitive structural confirmation. The methodologies and workflows described herein are broadly applicable to the analysis of other small molecule drug candidates.

References

Infrared (IR) spectrum of (R)-3-(1-Aminoethyl)benzonitrile hydrochloride

An In-depth Technical Guide to the Infrared (IR) Spectrum of (R)-3-(1-Aminoethyl)benzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of this compound. Due to the absence of a publicly available experimental spectrum for this specific compound, this document outlines the predicted vibrational frequencies based on the characteristic absorptions of its constituent functional groups: an aromatic nitrile, a primary amine hydrochloride, and a meta-substituted benzene ring. This guide also includes a standardized experimental protocol for acquiring such a spectrum and a workflow for spectral analysis.

Molecular Structure and Key Functional Groups

This compound is a chiral molecule featuring several key functional groups that give rise to a distinct infrared spectrum. Understanding these groups is fundamental to interpreting the spectral data.

-

Nitrile Group (-C≡N): The carbon-nitrogen triple bond is a strong chromophore in the IR spectrum, typically producing a sharp and intense absorption band.

-

Primary Amine Hydrochloride (-NH3+): The protonated amine group exhibits characteristic broad stretching and bending vibrations due to hydrogen bonding and its ionic nature.

-

Substituted Benzene Ring: The aromatic ring displays several characteristic absorptions, including C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations.

Predicted Infrared Spectral Data

The following table summarizes the predicted absorption bands for this compound. The wavenumber ranges are derived from established spectroscopic principles for similar molecular structures.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Peak Characteristics |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to weak, sharp bands[1] |

| 3000 - 2800 | N-H Stretch | Primary Amine Salt (-NH₃⁺) | Strong, very broad envelope[2][3] |

| 3000 - 2850 | C-H Stretch | Alkyl (CH₃, CH) | Medium, sharp |

| 2800 - 2000 | Overtone/Combination Bands | Primary Amine Salt (-NH₃⁺) | Series of weaker, broad bands |

| 2240 - 2220 | C≡N Stretch | Aromatic Nitrile | Strong, sharp[4] |

| 1620 - 1560 | N-H Asymmetric Bend | Primary Amine Salt (-NH₃⁺) | Medium intensity[3] |

| 1600 - 1585 | C=C In-ring Stretch | Aromatic Ring | Medium to weak, sharp[1] |

| 1520 - 1500 | N-H Symmetric Bend | Primary Amine Salt (-NH₃⁺) | Medium intensity |

| 1500 - 1400 | C=C In-ring Stretch | Aromatic Ring | Medium to weak, sharp[1] |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong, indicates substitution pattern[1] |

Interpretation Notes:

-

The C≡N stretching frequency is expected to be in the aromatic nitrile range due to conjugation with the benzene ring, which lowers the frequency compared to saturated nitriles.[4]

-

The N-H stretching band of the primary amine salt will be a very broad and prominent feature, often overlapping with the C-H stretching vibrations.[3] This broadening is a result of extensive hydrogen bonding.[5]

-

The aromatic C-H out-of-plane ("oop") bending bands in the fingerprint region can be diagnostic for the 1,3- (meta) substitution pattern on the benzene ring.

Experimental Protocol: Acquiring the IR Spectrum

This section details a standard procedure for obtaining a high-quality solid-state IR spectrum using the Potassium Bromide (KBr) pellet method.

Objective: To prepare a solid sample of this compound in a KBr pellet for analysis by Fourier Transform Infrared (FT-IR) spectroscopy.

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

-

FT-IR spectrometer

-

Spatula

-

Infrared lamp (for drying)

Procedure:

-

Sample Preparation:

-

Gently grind approximately 1-2 mg of the this compound sample in the agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

-

Mix the sample and KBr thoroughly by grinding with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

-

-

Pellet Formation:

-

Transfer a portion of the powder mixture into the collar of the pellet-pressing die.

-

Ensure the powder is evenly distributed across the bottom surface of the die.

-

Place the plunger into the collar and carefully transfer the assembled die to the hydraulic press.

-

Apply pressure (typically 8-10 tons) for 2-3 minutes. The applied pressure will cause the KBr to flow and encapsulate the sample in a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the die from the press and extract the KBr pellet. The pellet should be transparent and free of cracks or cloudiness.

-

Place the pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking as necessary to identify the key absorption bands.

-

Alternative Method: Attenuated Total Reflectance (ATR) As a modern, rapid alternative, an FT-IR spectrometer equipped with an ATR accessory can be used. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. This method requires minimal sample preparation and is non-destructive.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from sample handling to final spectral interpretation.

Caption: Workflow for IR spectral analysis.

References

An In-depth Technical Guide on the Solubility of (R)-3-(1-Aminoethyl)benzonitrile Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative experimental data on the solubility of (R)-3-(1-Aminoethyl)benzonitrile hydrochloride in specific organic solvents is limited. This guide provides an estimated solubility profile based on the physicochemical properties of the molecule and qualitative data from structurally similar compounds. The experimental protocols described are general methodologies for determining the solubility of amine hydrochloride salts.

Introduction

This compound is a chiral amine salt that serves as a valuable building block in medicinal chemistry and drug discovery. Its utility in the synthesis of complex organic molecules necessitates a thorough understanding of its solubility in various organic solvents to ensure optimal reaction conditions, purification, and formulation. This technical guide offers a comprehensive overview of the estimated solubility of this compound, alongside detailed experimental protocols for its empirical determination.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁ClN₂ |

| Molecular Weight | 182.65 g/mol [1] |

| Appearance | Solid (typically a white or off-white powder) |

| Chirality | (R)-configuration at the chiral center |

The structure of this compound, featuring a primary amine hydrochloride, a nitrile group, and a substituted benzene ring, suggests a molecule with significant polarity. The hydrochloride salt form is expected to enhance its solubility in polar solvents, particularly those capable of hydrogen bonding.

Estimated Solubility Profile

The solubility of this compound is anticipated to be highest in polar protic and aprotic solvents. The presence of the charged ammonium group makes it less soluble in non-polar organic solvents.

Table 1: Estimated and Qualitative Solubility of this compound and Its Analogs in Organic Solvents

| Solvent Category | Solvent | Estimated/Qualitative Solubility of this compound | Qualitative Solubility of Structural Analogs (e.g., 3-Aminobenzonitrile, 4-Aminobenzonitrile) |

| Polar Protic | Water | Soluble | Sparingly soluble to soluble[2][3][4][5] |

| Methanol | Soluble[6] | Soluble | |

| Ethanol | Soluble | Soluble in ethanol[2][4][7] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Good solubility |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Good solubility | |

| Acetone | Likely Soluble | Soluble in acetone[4][7] | |

| Moderately Polar | Dichloromethane | Sparingly Soluble to Insoluble | Soluble in dichloromethane[4] |

| Ethyl Acetate | Sparingly Soluble to Insoluble | Soluble in ethyl acetate[4] | |

| Non-Polar | Toluene | Insoluble | Insoluble |

| Hexane | Insoluble | Limited solubility in non-polar solvents like hexane[2] | |

| Diethyl Ether | Insoluble | Soluble in diethyl ether[7] |

Note: The solubility of amine hydrochlorides can be influenced by factors such as temperature and the presence of small amounts of water in the solvent.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of an amine hydrochloride salt, such as this compound, in an organic solvent using the isothermal shake-flask method.

4.1. Materials

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and the solution is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker bath and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved this compound using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

4.3. Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Synthetic Pathway Overview

A plausible synthetic route to this compound often involves the stereoselective reduction of a precursor ketone or the resolution of a racemic mixture. A generalized workflow is presented below.

Caption: Generalized synthetic workflow.

Conclusion

References

- 1. 3-(1-Aminoethyl)benzonitrile hydrochloride | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-3-(1-Aminoethyl)Benzonitrile-HCl Manufacturer & Supplier China | High Purity CAS 1029683-03-6 | Specifications, Safety, Price [nj-finechem.com]

- 7. indiamart.com [indiamart.com]

The Rise of the Nitrile: A Technical Guide to the Discovery and Medicinal Chemistry of Benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzonitrile moiety, a simple aromatic ring bearing a nitrile group, has evolved from a 19th-century chemical curiosity into a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and versatile reactivity have cemented its role as a key pharmacophore in a diverse array of therapeutic agents. This in-depth technical guide explores the discovery, historical development, and medicinal chemistry applications of benzonitrile derivatives, providing detailed experimental protocols, quantitative bioactivity data, and visualizations of key biological pathways to support researchers and drug development professionals.

A Historical Perspective: From Fehling's Discovery to a Modern Pharmacophore

The journey of benzonitrile began in 1844 when German chemist Hermann Fehling first synthesized it through the thermal dehydration of ammonium benzoate.[1][2] For over a century, benzonitrile and its derivatives were primarily confined to the realms of solvents and chemical intermediates.[2][3] It wasn't until the latter half of the 20th century that medicinal chemists began to recognize the profound potential of the benzonitrile group.[2][3] Its strong electron-withdrawing nature, ability to act as a bioisostere for other functional groups, and capacity to engage in crucial hydrogen bonding and π-π stacking interactions with biological targets propelled its ascent as a valuable component in drug design.[3] This realization has led to the development of a wide range of drugs targeting diseases from cancer to microbial infections.[3]

Physicochemical Properties and Medicinal Chemistry Significance

The utility of the benzonitrile group in drug design is rooted in its distinct physicochemical characteristics. The linear geometry and electron-withdrawing nature of the nitrile group significantly influence the electronic properties of the attached benzene ring. This impacts the molecule's reactivity, metabolic stability, and potential for interactions with biological targets. The nitrile group can act as a hydrogen bond acceptor and is considered a bioisostere for functional groups like carbonyls and halogens.

Therapeutic Applications of Benzonitrile Derivatives

Benzonitrile derivatives have demonstrated remarkable therapeutic potential across a broad spectrum of diseases. Their versatility allows them to be tailored to interact with a wide variety of biological targets.

Anticancer Activity

The benzonitrile scaffold is a prominent feature in a number of successful anticancer agents, primarily through the inhibition of key enzymes and signaling pathways involved in cancer progression.

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. In hormone receptor-positive breast cancer, estrogen acts as a potent mitogen. Benzonitrile-containing non-steroidal aromatase inhibitors, such as Letrozole and Fadrozole, competitively and reversibly bind to the heme group of the aromatase enzyme, blocking estrogen production and thereby inhibiting the growth of hormone-dependent cancer cells.

Signaling Pathway: Inhibition of Estrogen Synthesis

The following diagram illustrates the inhibition of the estrogen synthesis pathway by benzonitrile-containing aromatase inhibitors.

Quantitative Data: Aromatase Inhibitors

| Compound | IC50 (nM) | Target | Reference(s) |

| Letrozole | 2.5 | Aromatase | [4] |

| Fadrozole | 4.5 | Aromatase | [5] |

| Fadrozole | 6.4 | Aromatase |

The androgen receptor (AR) is a key driver of prostate cancer cell growth and survival. Non-steroidal anti-androgens containing a benzonitrile moiety, such as Bicalutamide and Enzalutamide, act as competitive antagonists at the ligand-binding domain of the AR. This prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting AR-mediated gene transcription and subsequent tumor growth.

Signaling Pathway: Androgen Receptor Antagonism

The following diagram depicts the mechanism of action of benzonitrile-based androgen receptor antagonists.

Quantitative Data: Androgen Receptor Antagonists

| Compound | IC50 (µM) | Target Cell Line | Reference(s) |

| Bicalutamide | 0.16 | LNCaP | |

| Enzalutamide | 0.022 | LNCaP |

Antimicrobial Activity

The benzonitrile scaffold has also been explored for its potential in developing novel antimicrobial agents. Certain derivatives have shown promising activity against a range of bacterial and fungal pathogens. One proposed mechanism of action for some benzonitrile-containing compounds is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.

Quantitative Data: Antimicrobial Benzonitrile Derivatives

| Compound | MIC (µg/mL) | Target Organism | Reference(s) |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | 6.25 | Botrytis fabae | [6] |

| Benzothiazole-benzonitrile chromophore 6 | < 48 | S. aureus | [7] |

| Benzothiazole-benzonitrile chromophore 6 | < 118 | E. coli | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of benzonitrile derivatives.

Synthesis Protocols

This protocol describes the synthesis of a key intermediate for Enzalutamide.

Workflow for Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

Procedure: [8]

-

To a well-stirred heterogeneous mixture of thiophosgene (1 mL, 13 mmol) in water (22 mL) at room temperature, add 4-amino-2-(trifluoromethyl)benzonitrile (2.23 g, 12 mmol) portionwise over 15 minutes.

-

Continue stirring for an additional hour.

-

Extract the reaction mixture with chloroform (3 x 15 mL).

-

Combine the organic phases, dry over MgSO4, and evaporate to dryness under reduced pressure to yield 4-isothiocyanato-2-(trifluoromethyl)benzonitrile as a brownish solid (2.72 g, 99% yield).

This protocol outlines an enantioselective synthesis of the active (R)-enantiomer of Bicalutamide.[9]

Procedure: [9]

-

Esterification: To a solution of (R)-3-bromo-2-hydroxy-2-methylpropanoic acid (25.6 g, 0.14 mol) in 200 mL of ethanol, add p-toluenesulfonic acid (2.5 g). Heat the mixture to reflux and stir overnight. Remove ethanol by distillation under reduced pressure. Add 100 mL of water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain (R)-ethyl 3-bromo-2-hydroxy-2-methylpropanoate as an oil.[9]

-

Thioether Formation: (Detailed experimental protocol requires further investigation from literature) This step involves the reaction of the bromo-ester with 4-fluorothiophenol.

-

Oxidation: Dissolve (R)-ethyl 3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanoate (32.4 g, 0.125 mol) in 100 mL of ethanol. Add sodium tungstate (0.32 g). While stirring, slowly add 32 mL of 30% hydrogen peroxide and stir overnight at room temperature.[9]

-

Saponification and Amide Formation: (Detailed experimental protocol requires further investigation from literature) This involves the hydrolysis of the ester to a carboxylic acid, followed by coupling with 4-cyano-3-(trifluoromethyl)aniline to yield (R)-Bicalutamide.

Biological Assay Protocols

This assay measures the ability of a compound to inhibit the activity of the aromatase enzyme.[10]

Workflow for Aromatase Inhibition Assay

Procedure: [10]

-

Prepare all reagents, samples, and positive controls (e.g., Letrozole).

-

Add samples to the appropriate wells of a 96-well plate.

-

Prepare a 2x concentrated aromatase reaction mix containing the aromatase enzyme and NADPH generating system in assay buffer.

-

Add the reaction mix to the wells.

-

Incubate the plate for at least 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Prepare the aromatase substrate/NADP+ mixture.

-

Add the substrate mixture to each well to initiate the reaction.

-

Immediately measure fluorescence in kinetic mode for 60 minutes at 37°C (Ex/Em = 488/527 nm).

-

Determine the aromatase activity by calculating the rate of fluorescence increase and compare it to the control to determine the percent inhibition.

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.[1]

Procedure: [1]

-

Prepare rat prostate cytosol containing the androgen receptor.

-

In assay tubes, add the test compound at various concentrations.

-

Add a fixed concentration of a radiolabeled androgen (e.g., [3H]-R1881).

-

Add the rat prostate cytosol to each tube.

-

Incubate the mixture overnight at 4°C.

-

Separate the bound from unbound radioligand using a hydroxylapatite slurry.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11][12]

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzonitrile derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The benzonitrile scaffold has proven to be a remarkably versatile and valuable component in the design and discovery of new therapeutic agents. From its humble beginnings as a simple organic chemical, it has risen to prominence as a privileged pharmacophore, finding application in a wide range of diseases. The continued exploration of the chemical space around the benzonitrile core, guided by a deep understanding of its structure-activity relationships and mechanisms of action, holds great promise for the development of the next generation of innovative medicines. This technical guide provides a solid foundation for researchers to build upon in their quest for novel benzonitrile-based therapeutics.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Aminobenzonitrile Scaffold: A Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The aminobenzonitrile scaffold, a versatile bifunctional molecule, serves as a cornerstone in modern medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the interplay between the electron-donating amino group and the electron-withdrawing nitrile group on an aromatic ring, impart a rich and tunable reactivity. This guide provides an in-depth exploration of the fundamental chemical properties of aminobenzonitrile isomers, offering a comprehensive resource for researchers leveraging this privileged scaffold in drug discovery and organic synthesis.

Physicochemical and Spectroscopic Properties

The positional isomerism of the amino and nitrile groups significantly influences the physicochemical and spectroscopic properties of aminobenzonitriles. These differences are critical for isomer identification and for predicting their chemical behavior.

Physicochemical Data

The basicity of the amino group, a key determinant of its nucleophilicity, is quantified by the pKa of its conjugate acid. The electron-withdrawing nitrile group generally reduces the basicity of the amino group compared to aniline (pKa of conjugate acid ≈ 4.6).

| Property | 2-Aminobenzonitrile | 3-Aminobenzonitrile | 4-Aminobenzonitrile |

| Molecular Formula | C₇H₆N₂ | C₇H₆N₂ | C₇H₆N₂ |

| Molecular Weight | 118.14 g/mol [1] | 118.14 g/mol [2] | 118.14 g/mol [3] |

| Melting Point | 45-48 °C[1] | 48-53 °C[2] | 83-87 °C[3] |

| Boiling Point | 267-268 °C[1] | 288-290 °C[2] | 285 °C (decomposes)[3] |

| pKa (conjugate acid) | 0.77 (at 25 °C)[1] | 2.75 (at 25 °C)[2] | 1.74 (at 25 °C)[3] |

Spectroscopic Data

The electronic and vibrational characteristics of each isomer provide a unique spectroscopic fingerprint.

| Spectroscopic Data | 2-Aminobenzonitrile | 3-Aminobenzonitrile | 4-Aminobenzonitrile |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic H: 6.7-7.5, Amino H: ~4.2 | Aromatic H: 6.8-7.3, Amino H: ~3.8 | Aromatic H: 6.6 (d), 7.4 (d), Amino H: ~4.1 |

| ¹³C NMR (CDCl₃, δ ppm) | C-NH₂: ~150, C-CN: ~110, CN: ~118 | C-NH₂: ~147, C-CN: ~113, CN: ~119 | C-NH₂: ~151, C-CN: ~100, CN: ~119 |

| IR (cm⁻¹) | N-H stretch: ~3370, 3460; C≡N stretch: ~2225 | N-H stretch: ~3360, 3450; C≡N stretch: ~2230 | N-H stretch: ~3350, 3440; C≡N stretch: ~2215 |

Reactivity of the Amino Group

The amino group in aminobenzonitriles is a versatile nucleophile and a directing group in electrophilic aromatic substitution, although its reactivity is modulated by the position of the electron-withdrawing nitrile group.

N-Acylation and N-Alkylation

The amino group readily undergoes acylation with acyl chlorides or anhydrides to form stable amides. This reaction is often employed as a protective strategy during multi-step synthesis. Direct N-alkylation can be challenging due to the possibility of over-alkylation, making reductive amination or metal-catalyzed cross-coupling reactions preferable for controlled synthesis of N-alkyl and N-aryl derivatives.

Experimental Protocol: N-Acetylation of 4-Aminobenzonitrile [4]

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzonitrile (5.9 g, 50 mmol) in 50 mL of pyridine.

-

Reagent Addition: Cool the flask in an ice bath and slowly add acetic anhydride (5.6 mL, 60 mmol) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Workup: Pour the reaction mixture into 200 mL of ice-cold water to precipitate the product.

-

Isolation: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol/water to yield N-(4-cyanophenyl)acetamide.

Diazotization and Sandmeyer Reaction

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via the Sandmeyer reaction.[5][6] This allows for the synthesis of halo- and cyano-substituted benzonitriles.

Experimental Protocol: Sandmeyer Chlorination of 3-Nitro-4-aminobenzonitrile [5]

-

Diazotization:

-

Suspend 3-nitro-4-aminobenzonitrile in aqueous hydrochloric acid and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05-1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir for an additional 30 minutes at 0-5 °C. The completion of diazotization can be confirmed by a positive test with starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) chloride solution.

-

Allow the mixture to warm to room temperature and then gently heat to 50-60 °C until nitrogen evolution ceases.

-

-

Workup and Purification:

-